molecular formula C14H22N2O3S B3977047 N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3977047
M. Wt: 298.40 g/mol
InChI Key: OWOIKGVFCKNMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as BMS-986, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound belongs to the family of phenylalanine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide acts as a competitive inhibitor of ACC, which is responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key intermediate in the synthesis of fatty acids, and its inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This, in turn, leads to a decrease in lipid accumulation and an improvement in metabolic parameters.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have several biochemical and physiological effects. It has been found to decrease body weight, improve insulin sensitivity, reduce hepatic steatosis, and lower plasma triglyceride levels in preclinical studies. These effects are attributed to the inhibition of ACC and the subsequent changes in lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its potent inhibitory activity against ACC, its selectivity for ACC over other enzymes, and its ability to improve metabolic parameters in preclinical studies. However, the limitations of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide include its complex synthesis process, its potential toxicity at high doses, and the need for further studies to establish its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. These include the evaluation of its safety and efficacy in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more efficient synthesis methods. Moreover, the combination of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide with other therapeutic agents may lead to synergistic effects and enhance its therapeutic potential.

Scientific Research Applications

N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism. Inhibition of ACC has been shown to have beneficial effects in various diseases, including obesity, diabetes, and cancer.

properties

IUPAC Name

N-butan-2-yl-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-11(2)15-14(17)12(3)16(20(4,18)19)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOIKGVFCKNMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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